(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a methoxy group and a methyl group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene.
Chiral Resolution: The precursor undergoes chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.
Amination: The resolved intermediate is then subjected to amination reactions, often using reagents like ammonia or amines under specific conditions to introduce the amine group.
Industrial Production Methods
Industrial production of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale chiral resolution techniques and optimized amination processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral separation may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a chiral building block for the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an intermediate in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure substances for various applications.
Mechanism of Action
The mechanism of action of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the methoxy group.
Uniqueness
®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
YRUZJZCEYFBQMM-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CCC[C@H]2N)OC |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2N)OC |
Origin of Product |
United States |
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